Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)- Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865746
InChI: InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2
SMILES:
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23 g/mol

Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)-

CAS No.:

Cat. No.: VC17865746

Molecular Formula: C9H16F2N2

Molecular Weight: 190.23 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 4,4-difluoro-1-(3-pyrrolidinyl)- -

Specification

Molecular Formula C9H16F2N2
Molecular Weight 190.23 g/mol
IUPAC Name 4,4-difluoro-1-pyrrolidin-3-ylpiperidine
Standard InChI InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2
Standard InChI Key ASUWQZPXJBYLJQ-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2CCC(CC2)(F)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 4,4-difluoro-1-(pyrrolidin-3-yl)piperidine, reflecting its core piperidine ring with two fluorine atoms at the 4-position and a pyrrolidin-3-yl group attached to the nitrogen atom at the 1-position. Key structural features include:

  • A six-membered piperidine ring with geminal difluoro substituents at C4, which introduce steric and electronic effects that influence conformational flexibility and reactivity .

  • A pyrrolidine substituent (five-membered saturated nitrogen heterocycle) at N1, which may enhance binding affinity to biological targets due to its rigid, three-dimensional structure .

Molecular Geometry and Stereoelectronic Effects

The difluoro substitution at C4 creates a chair conformation in the piperidine ring, with axial fluorine atoms inducing dipole-dipole interactions. This configuration reduces ring puckering energy barriers compared to non-fluorinated analogs, as observed in similar 4,4-difluoropiperidine derivatives . The pyrrolidine substituent adopts an envelope conformation, with the nitrogen lone pair oriented toward the piperidine ring, potentially facilitating hydrogen bonding with target proteins .

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis of 4,4-difluoro-1-(3-pyrrolidinyl)piperidine has been reported, analogous compounds suggest feasible pathways:

  • Reductive Amination:

    • Condensation of 4,4-difluoropiperidine with pyrrolidin-3-one in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid .

    • Yield optimization via solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) .

  • N-Alkylation:

    • Reaction of 4,4-difluoropiperidine hydrochloride with 3-bromopyrrolidine under basic conditions (K₂CO₃ or Et₃N) .

Table 1: Comparative Synthetic Data for Analogous Piperidine Derivatives

CompoundMethodYield (%)Purity (%)Reference
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidineReductive amination8598.5
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamideAcylation7597.2

Physicochemical Characteristics

Predicted properties based on structural analogs:

  • Molecular Formula: C₉H₁₆F₂N₂ (calculated exact mass: 202.124 g/mol).

  • Solubility: High lipophilicity (logP ≈ 1.8) due to fluorination, favoring membrane permeability but limiting aqueous solubility .

  • Melting Point: Estimated 154–160°C (analogous difluoropiperidines exhibit mp 154±2°C) .

CompoundS. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide3264
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine16128

Central Nervous System (CNS) Effects

Pyrrolidine-containing piperidines frequently exhibit anxiolytic or analgesic properties. For example, 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide showed significant analgesic activity at 50 mg/kg in murine models . The difluoro substitution may enhance blood-brain barrier penetration, though this requires experimental validation.

Structure-Activity Relationship (SAR) Considerations

Key SAR insights from analogous molecules:

  • Fluorination: 4,4-Difluoro substitution increases metabolic stability and modulates electron distribution, enhancing interactions with hydrophobic enzyme pockets .

  • Pyrrolidine Substituent: The five-membered ring introduces conformational constraints that improve selectivity for biological targets compared to linear alkyl chains .

  • Amide vs. Alkyl Linkages: Amide-linked derivatives (e.g., piperidine-4-carboxamides) generally show higher antimicrobial activity than alkyl-linked analogs .

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